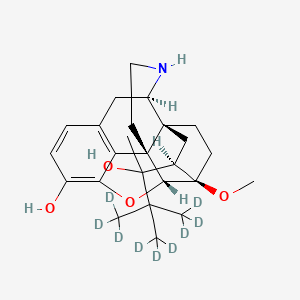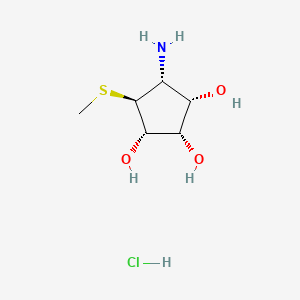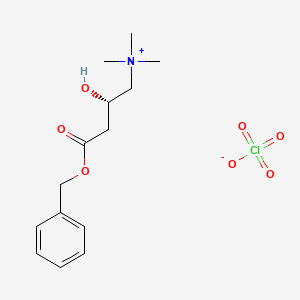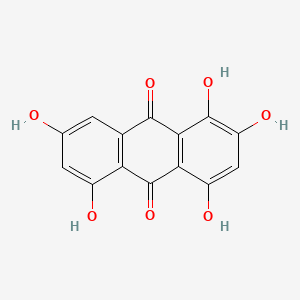
5,5i difluoro Bapta(K+ Salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5i difluoro Bapta(K+ Salt) involves the fluorination of BAPTA derivatives. The specific synthetic routes and reaction conditions are proprietary and not widely published.
Industrial Production Methods: Industrial production methods for 5,5i difluoro Bapta(K+ Salt) are not explicitly detailed in public literature. Typically, such compounds are produced in specialized chemical manufacturing facilities with stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 5,5i difluoro Bapta(K+ Salt) primarily undergoes chelation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .
Common Reagents and Conditions: The compound is used in aqueous solutions with well-defined calcium concentrations. It is often used in combination with other calcium indicators and buffers to study calcium dynamics in biological systems .
Major Products Formed: The major product formed from the reaction of 5,5i difluoro Bapta(K+ Salt) with calcium ions is a calcium-bound complex. This complex is used to study calcium signaling and homeostasis in various biological systems .
Scientific Research Applications
Chemistry: In chemistry, 5,5i difluoro Bapta(K+ Salt) is used as a calcium chelator to form calcium buffers with precise calcium concentrations. This is essential for studying calcium-dependent reactions and processes .
Biology: In biological research, this compound is used to study calcium signaling in live cells and tissues. It is particularly useful in NMR analysis and optical imaging studies to monitor intracellular calcium levels .
Medicine: In medical research, 5,5i difluoro Bapta(K+ Salt) is used to investigate the role of calcium in various physiological and pathological processes. It has been used to study calcium dynamics in cancer cells and its impact on cell survival and apoptosis .
Industry: In industrial applications, this compound is used in the development of calcium-based assays and diagnostic tools. It is also used in the production of high-purity calcium buffers for research and development purposes .
Mechanism of Action
The primary mechanism of action of 5,5i difluoro Bapta(K+ Salt) is its ability to chelate calcium ions. This chelation process involves the binding of calcium ions to the compound, forming a stable complex. This complex can then be used to study calcium dynamics in various biological systems .
At the molecular level, 5,5i difluoro Bapta(K+ Salt) targets intracellular calcium ions and modulates their concentration. This modulation affects various calcium-dependent signaling pathways and physiological processes .
Comparison with Similar Compounds
- BAPTA, Free Acid
- BAPTA tetrapotassium salt
- BAPTA/AM
- BAPTA-APM
- BAPTA-TMFM
- 5,5i difluoro Bapta(AM)
- Bapta-FF(AM)
- BAPTA, Tetrasodium Salt
Comparison: 5,5i difluoro Bapta(K+ Salt) is unique due to its low affinity for calcium and its cell-impermeable nature. This makes it particularly useful for studying extracellular calcium dynamics and for applications where cell permeability is not desired . In contrast, other BAPTA derivatives, such as BAPTA/AM, are cell-permeable and are used to study intracellular calcium dynamics .
Properties
Molecular Formula |
C22H18F2K4N2O10 |
|---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-fluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-fluoroanilino]acetate |
InChI |
InChI=1S/C22H22F2N2O10.4K/c23-13-1-3-15(25(9-19(27)28)10-20(29)30)17(7-13)35-5-6-36-18-8-14(24)2-4-16(18)26(11-21(31)32)12-22(33)34;;;;/h1-4,7-8H,5-6,9-12H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34);;;;/q;4*+1/p-4 |
InChI Key |
XBUXXFVULDFAOM-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=C(C=C1F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B13438221.png)




![(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438242.png)
![(3S,5S,8R,9S,10S,13S,14S,17S)-2-(hydroxymethyl)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13438255.png)




![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]-4-oxobutanoic acid](/img/structure/B13438278.png)
